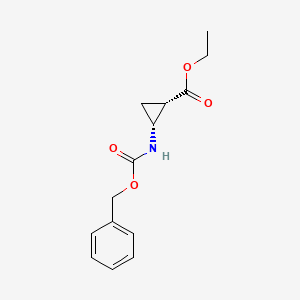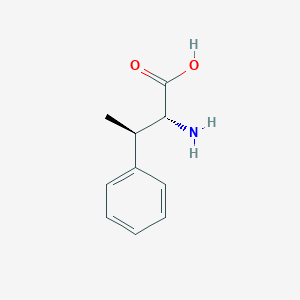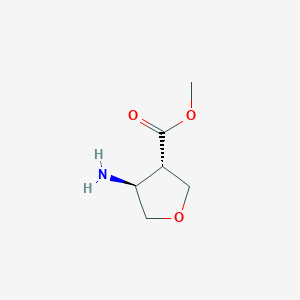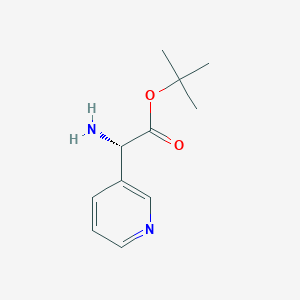
(3S,4R)-4-aminooxolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-4-aminooxolane-3-carboxylic acid is a chiral amino acid derivative with a unique structure that includes an oxolane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. Its chiral centers make it a valuable molecule for studying stereochemistry and its effects on biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-aminooxolane-3-carboxylic acid can be achieved through several methods. One common approach involves the use of stereoselective aldol reactions catalyzed by pyruvate aldolases. These enzymes facilitate the formation of aldol adducts with high stereoselectivity, allowing for the selective synthesis of the desired chiral centers .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysis due to its efficiency and selectivity. Enzymatic processes are favored as they operate under mild conditions and produce fewer by-products compared to traditional chemical synthesis methods .
化学反応の分析
Types of Reactions
(3S,4R)-4-aminooxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
(3S,4R)-4-aminooxolane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound’s chiral nature makes it useful for studying enzyme-substrate interactions and protein folding.
Medicine: It has potential therapeutic applications, particularly in the design of enzyme inhibitors and other bioactive molecules.
作用機序
The mechanism of action of (3S,4R)-4-aminooxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of human ornithine aminotransferase, a pyridoxal 5’-phosphate-dependent enzyme. The compound binds to the active site of the enzyme, forming a tight-binding adduct that inhibits its activity. This mechanism is of interest for developing therapeutic agents for diseases like hepatocellular carcinoma .
類似化合物との比較
Similar Compounds
Pyrrolidine Alkaloids: These compounds also contain a five-membered nitrogen-containing ring and exhibit various biological activities, including antioxidant and anticancer properties.
Pyrrolopyrazine Derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and are known for their antimicrobial and antitumor activities.
Piperidine Derivatives: These compounds share a similar ring structure and are used in the synthesis of various pharmaceuticals.
Uniqueness
What sets (3S,4R)-4-aminooxolane-3-carboxylic acid apart is its specific chiral centers and the presence of an oxolane ring, which confer unique stereochemical properties and biological activities. Its ability to selectively inhibit certain enzymes makes it a valuable compound for medicinal chemistry research .
特性
IUPAC Name |
(3S,4R)-4-aminooxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCUSSMGNVVSBC-DMTCNVIQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,4-Dioxo-1,3-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B8185739.png)






